molecular formula C12H15NO4 B558750 Boc-2-Abz-OH CAS No. 68790-38-5

Boc-2-Abz-OH

Cat. No.: B558750
CAS No.: 68790-38-5
M. Wt: 237,25 g/mole
InChI Key: BYGHHEDJDSLEKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boc-2-Abz-OH is a synthetic compound used in peptide synthesis . Its primary target is the amino group of peptides, where it acts as a protecting group .

Mode of Action

The compound works by attaching to the amino group of peptides through a process known as Boc protection . This process involves the formation of a carbamate linkage between the Boc group of this compound and the amino group of the peptide . This protects the amino group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound plays a crucial role in protecting the amino groups of peptides, ensuring that peptide bonds form at the correct locations .

Pharmacokinetics

Its stability, reactivity, and solubility are critical for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amino groups during synthesis, this compound helps prevent unwanted side reactions, ensuring the production of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, this compound is typically used in peptide synthesis under controlled laboratory conditions, where these factors can be carefully regulated to optimize its performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-2-Abz-OH can be synthesized by reacting benzoic acid with an N-tert-butoxycarbonylamino compound, such as N-tert-butoxycarbonylcarbamate . The reaction typically involves the use of organic solvents and may require specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-Abz-OH is unique due to its specific protecting group, which offers stability under basic conditions and can be selectively removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399169
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68790-38-5
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pH value of a solution containing 4 g (30 mmoles) of anthranilic acid in 20 ml of DMF is adjusted to 8 by adding TEA. After adding 9 g of tertiary-butyloxy carbonate, the reaction mixture is stirred at room temperature overnight. The solvent is evaporated and the thick oily residue is dissolved in 50 ml of ethyl acetate. The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each. The ethyl acetate solution is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The thick oily residue becomes crystalline when kept in a refrigerator. The aimed product is obtained in a yield of 5.7 g (80%), m.p.: 91°-93° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tertiary-butyloxy carbonate
Quantity
9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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